What is Boc-3-styryl-L-alanine dicyclohexylamine salt used for in research
What is Boc-3-styryl-L-alanine dicyclohexylamine salt used for in research
An In-Depth Technical Guide on Boc-3-styryl-L-alanine Dicyclohexylamine Salt in Advanced Research
Executive Summary
In the rapidly evolving fields of peptidomimetics and targeted drug discovery, the incorporation of unnatural amino acids (UAAs) is a critical strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. Boc-3-styryl-L-alanine dicyclohexylamine salt (CAS 261165-04-2) is a highly specialized, orthogonally protected building block. This whitepaper elucidates the chemical rationale behind its structural design, its multifaceted applications in research, and provides self-validating protocols for its integration into complex synthetic workflows.
Chemical Rationale: Structure and Causality
To understand the utility of Boc-3-styryl-L-alanine dicyclohexylamine salt, one must deconstruct its three primary structural components and the causality behind their selection:
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The Styryl Pharmacophore (3-styryl-L-alanine): Unlike native phenylalanine, the styryl side chain features an extended conjugated π -system (a phenyl ring linked via an alkene). This structural modification serves two purposes. First, it increases the steric bulk and lipophilicity of the residue, enhancing binding affinity within deep hydrophobic pockets of target enzymes or receptors[1]. Second, the alkene acts as a reactive handle for late-stage functionalization, such as olefin cross-metathesis or photocatalytic additions[2].
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The Boc Protecting Group (tert-butyloxycarbonyl): The Boc group provides temporary, acid-labile protection of the α -amino group. This is the cornerstone of the classical Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) strategy, preventing unwanted nucleophilic attacks during peptide chain elongation[3].
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The Dicyclohexylamine (DCHA) Salt: Why a salt form? Free N-protected unnatural amino acids are notoriously prone to presenting as hygroscopic oils or amorphous solids, complicating purification and long-term storage. The addition of DCHA yields a highly crystalline, thermodynamically stable salt[4]. This ensures the compound maintains >98% purity—a non-negotiable requirement for SPPS, where impurities compound exponentially with each coupling cycle.
Core Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Boc-3-styryl-L-alanine is utilized extensively to synthesize rigidified peptide sequences. In standard Boc-SPPS, the compound is activated and coupled to a growing peptide chain anchored to a resin. The styryl group restricts the conformational flexibility of the peptide backbone, which is often necessary to lock a peptide into its bioactive conformation (e.g., an α -helix or β -turn)[5].
Late-Stage Functionalization and Bioconjugation
The presence of the styryl double bond elevates this compound from a passive building block to an active site for bioconjugation. Researchers utilize the alkene for:
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Photocatalytic LADA Strategy: Recent advancements have demonstrated that styrylalanine derivatives can undergo photoinduced single-electron transfer (SET) for the direct addition of alkenylboronic acids, creating highly complex, modified UAAs directly on the peptide[2].
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Peptide Stapling: The styryl group can participate in ruthenium-catalyzed ring-closing metathesis (RCM) to form "stapled peptides," drastically increasing the peptide's helical propensity and cellular uptake.
Fig 1: Divergent late-stage functionalization pathways utilizing the styryl alkene handle.
Neuroscience and Neuropharmacology
Because the styrylalanine core is a structural analog of aromatic amino acids (phenylalanine/tyrosine) that serve as precursors to catecholamines (dopamine, norepinephrine), this compound is investigated for its potential to cross the blood-brain barrier and modulate neurotransmitter systems, acting as a competitive inhibitor or a neuroprotective agent[5].
Quantitative Data Presentation
To facilitate experimental design, the physicochemical properties and comparative metrics of the compound are summarized below.
Table 1: Physicochemical Properties of Boc-3-styryl-L-alanine DCHA salt
| Property | Value / Description |
| CAS Number | 261165-04-2 |
| Molecular Formula | C16H21NO4 · C12H23N |
| Molecular Weight | 472.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, and EtOAc (post-liberation) |
| Storage Temperature | 4°C (Desiccated) |
Table 2: Comparative Pharmacophore Metrics (Native vs. Styryl)
| Amino Acid Residue | π -System Extent | Conformational Rigidity | Proteolytic Stability |
| L-Phenylalanine (Native) | Single Phenyl Ring | Low (Free rotation at Cβ ) | Low (Rapid cleavage) |
| 3-Styryl-L-alanine (UAA) | Phenyl + Alkene | High (Restricted by double bond) | High (Steric shielding) |
Validated Experimental Protocols
A critical failure point in peptide synthesis using DCHA salts is the direct introduction of the salt into the coupling reaction. The bulky, basic dicyclohexylamine can neutralize coupling additives (like HOBt or Oxyma) and interfere with carbodiimide activators (like DIC). Therefore, the free acid must be liberated prior to coupling.
Protocol A: Liberation of the Free Acid (Desalting)
This self-validating protocol ensures the complete removal of DCHA without degrading the acid-labile Boc group.
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Suspension: Suspend 1.0 mmol of Boc-3-styryl-L-alanine DCHA salt in 20 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
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Acidic Wash: Add 15 mL of cold 5% aqueous Potassium Bisulfate ( KHSO4 ) or 0.1 M HCl. Shake vigorously. Causality: The mild acid protonates the DCHA, driving it into the aqueous layer as a water-soluble salt, while the lipophilic free Boc-amino acid fully dissolves into the EtOAc layer.
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Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
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Washing: Wash the organic layer twice with 10 mL of brine (saturated NaCl) to remove residual aqueous acid.
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Drying & Concentration: Dry the organic layer over anhydrous MgSO4 . Filter, and concentrate under reduced pressure (rotary evaporation) to yield the free acid as a viscous oil or foam.
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Validation: Perform TLC (Hexane:EtOAc 1:1). The DCHA spot (ninhydrin positive) should be entirely absent, leaving only the UV-active Boc-3-styryl-L-alanine spot.
Fig 2: Sequential workflow from DCHA salt liberation to active peptide coupling.
Protocol B: Incorporation via Boc-SPPS
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Resin Preparation: Swell the peptide-resin (e.g., Merrifield or PAM resin) in DMF for 30 minutes[3].
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Activation: Dissolve the freshly liberated free acid (3.0 equivalents relative to resin loading) in a minimum volume of DMF. Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide) and 3.0 eq of HOBt (Hydroxybenzotriazole). Stir for 5 minutes to form the active ester.
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
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Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result indicates a successful coupling (absence of free primary amines). A blue result indicates incomplete coupling, requiring a second coupling cycle.
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Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group, exposing the N-terminus for the next amino acid addition[3].
References
- BiochemExperts. "Boc-3-styryl-L-alanine dicyclohexylamine salt - Product Description & Research Applications." BiochemExperts Catalog.
- BenchChem. "Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis." BenchChem Technical Resources.
- Zhang, X., et al. "Application of the LADA Strategy for the Synthesis of Styrylalanine through Photocatalytic Addition to Alkenylboronic Acids." Organic Letters, ACS Publications.
- BenchChem. "An In-depth Technical Guide on N-carbobenzoxy-L-tyrosine dicyclohexylamine salt." BenchChem Technical Resources.
- RSC Publishing. "Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines." Royal Society of Chemistry.
Sources
- 1. Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00562H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biochemexperts.com [biochemexperts.com]
